

Spectroscopic Characterization Guide: 2-Amino-1-methylcyclobutan-1-ol

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	2-Amino-1-methylcyclobutan-1-OL
CAS No.:	68235-30-3
Cat. No.:	B3278777

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Part 1: Structural Context & Stereochemistry[1]

The molecule features a cyclobutane core with two chiral centers at C1 and C2. The high ring strain (~26 kcal/mol) and the "puckered" conformation of cyclobutane significantly influence the spectroscopic data, particularly in NMR (coupling constants) and IR (ring strain bands).

Stereochemical Designations

There are two diastereomeric pairs:

- **Cis-isomer:** The hydroxyl (-OH) and amino (-NH₂) groups are on the same face. Capable of strong intramolecular Hydrogen bonding ().
- **Trans-isomer:** The -OH and -NH₂ groups are on opposite faces. (e.g., 1R,2R).

Critical Note: In cyclobutanes, cis-1,2-disubstituted interactions often lead to distinct shielding effects compared to trans isomers due to steric compression and magnetic anisotropy.

Part 2: Mass Spectrometry (MS) Profile

Molecular Formula:

Molecular Weight: 101.15 g/mol [1]

Ionization & Fragmentation Logic

In Electron Impact (EI) or Electrospray Ionization (ESI), the molecular ion (

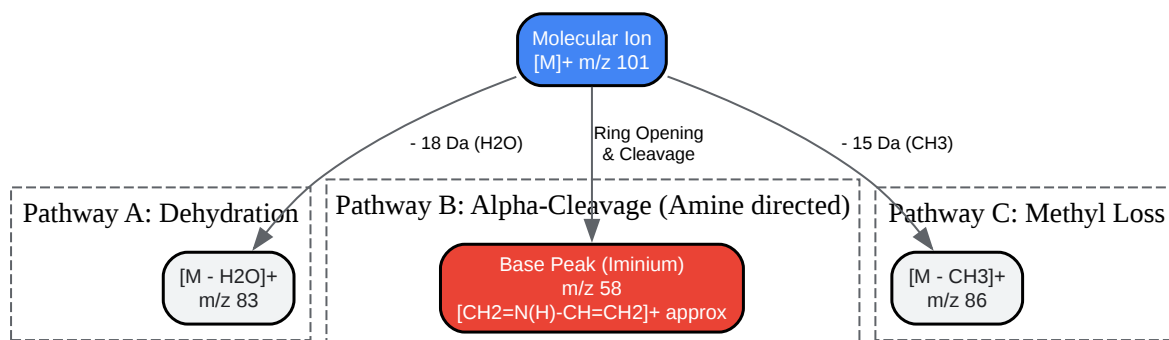
or

) is often visible but unstable due to the facility of ring opening and alpha-cleavage adjacent to the heteroatoms.

Key Fragmentation Pathways (EI, 70 eV)

m/z Fragment	Proposed Structure / Loss	Mechanism
101		Molecular Ion (Weak)
86		Loss of methyl group (Alpha-cleavage at C1)
83		Dehydration (Common in tertiary alcohols)
72		Ring cleavage (Loss of)
58	(Iminium)	Base Peak (Alpha-cleavage adjacent to Amine)
43	or	Acetyl or Propyl fragment

Fragmentation Workflow Diagram



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Figure 1: Predicted Mass Spectrometry fragmentation pathways for **2-Amino-1-methylcyclobutan-1-ol**.

Part 3: Infrared Spectroscopy (IR) Data

The IR spectrum is diagnostic for the functional groups and the potential stereochemical relationship (H-bonding).

Frequency ()	Vibration Mode	Diagnostic Note
3300 - 3450	O-H Stretch	Broad. If sharp and shifted <3400, suggests intramolecular H-bond (Cis isomer).
3250 - 3350	N-H Stretch	Usually a doublet for primary amines (), but may overlap with OH.
2930 - 2980	C-H Stretch (Alkyl)	Cyclobutane C-H bonds have higher s-character, often appearing >2950.
1580 - 1650	N-H Bend (Scissoring)	Characteristic of primary amines.
1100 - 1200	C-O Stretch	Tertiary alcohol stretch.
900 - 1000	Ring Puckering	Characteristic "breathing" modes of the cyclobutane ring.

Part 4: Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for assigning the relative stereochemistry (cis vs. trans).

H NMR (Proton) - Expected Shifts (400 MHz,)

Position	(ppm)	Multiplicity	Integration	Assignment Logic
Me-C1	1.35 - 1.45	Singlet (s)	3H	Methyl on quaternary carbon (deshielded by OH).
H-C2	3.10 - 3.30	Multiplet (m)	1H	Alpha to amine. Shift depends on anisotropy of C1-OH.
H-C3	1.60 - 2.10	Multiplet (m)	2H	Ring methylene. Complex puckering coupling.
H-C4	1.80 - 2.30	Multiplet (m)	2H	Ring methylene adjacent to quaternary center.
OH / NH2	2.0 - 4.0	Broad (br s)	3H	Exchangeable. Chemical shift is concentration/solvent dependent.

Stereochemical Probe (NOE):

- Cis-Isomer: Strong NOE correlation observed between Me-C1 and H-C2.
- Trans-Isomer: Weak or NO NOE correlation between Me-C1 and H-C2. Instead, NOE between Me-C1 and H-C3/H-C4 protons on the same face.

C NMR (Carbon) - Expected Shifts ()

Position	(ppm)	Type	Assignment Logic
C1	72.0 - 76.0	Quaternary (C)	Deshielded by Oxygen. Characteristic of tert-alcohol.
C2	56.0 - 60.0	Methine (CH)	Alpha to Nitrogen.
C3	20.0 - 25.0	Methylene (CH ₂)	Beta to functional groups.
C4	30.0 - 35.0	Methylene (CH ₂)	Adjacent to quaternary center.
Me-C1	22.0 - 26.0	Methyl (CH ₃)	Typical methyl on oxygenated carbon.

Part 5: Experimental Protocol for Validation

To ensure high-fidelity data, the following protocol is recommended for the isolation and characterization of the synthesized scaffold.

Sample Preparation

- Solvent: Use

(neutralized with basic alumina) or

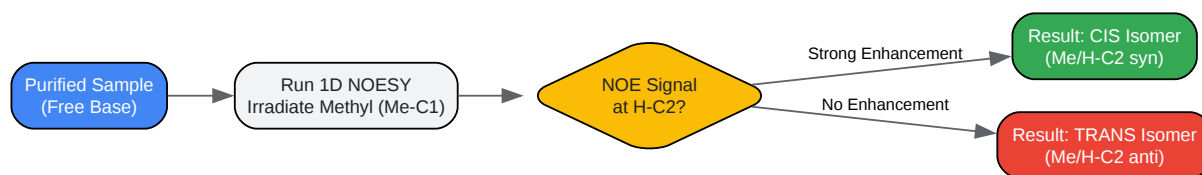
. Note: Acidic

can protonate the amine, broadening peaks and shifting the H-C2 signal downfield.

- Concentration: 10-15 mg in 0.6 mL solvent for clear ¹³C acquisition.

Stereochemical Assignment Workflow (NOESY)

The distinction between cis and trans isomers is the critical quality control step.



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Figure 2: Workflow for assigning relative stereochemistry using Nuclear Overhauser Effect (NOE).

Derivatization (Optional but Recommended)

If the amine/alcohol peaks are broad or overlapping, convert the amine to a Benzamide or Acetamide.

- Reaction: Sample + Acetic Anhydride (1.1 eq) + Pyridine.
- Effect: This sharpens the NMR signals, disperses the H-C2 shift (downfield shift due to amide), and aids in crystallizing the product for X-ray confirmation if necessary.

References

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Sources

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- [2. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle \[frontiersin.org\]](#)
- [3. Buy 1-methylcyclobutan-1-ol | 20117-47-9 \[smolecule.com\]](#)
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